

# Application Notes and Protocols: IR-825 NHS Ester Conjugation

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## Compound of Interest

Compound Name: **IR-825**

Cat. No.: **B12442721**

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## Introduction

**IR-825** is a near-infrared (NIR) cyanine dye that is valuable for a range of applications, including photothermal and photodynamic therapy.<sup>[1]</sup> When functionalized as an N-hydroxysuccinimide (NHS) ester, **IR-825** becomes a reactive probe capable of covalently bonding to primary amines (-NH<sub>2</sub>) on biomolecules such as proteins, antibodies, and amino-modified oligonucleotides.<sup>[2][3][4][5][6]</sup> This process, known as bioconjugation, forms a stable amide bond, enabling the development of targeted NIR imaging agents and therapeutics.<sup>[4][7]</sup>

These application notes provide detailed protocols and guidelines for the successful conjugation of **IR-825** NHS ester to primary amine-containing biomolecules.

## Reaction Principle

The conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.<sup>[7]</sup> The reaction is highly dependent on pH; the amine must be in a non-protonated state to be reactive, necessitating a slightly basic environment.<sup>[2][3]</sup>

## Data Summary

## IR-825 NHS Ester Properties

Property	Value	Reference
Molecular Weight	1039.4 g/mol	<a href="#">[1]</a>
Excitation (Ex)	805 nm	<a href="#">[1]</a>
Emission (Em)	825 nm	<a href="#">[1]</a>
Solubility	Water, DMSO, DMF	<a href="#">[1]</a> <a href="#">[2]</a>
Storage	-20°C, protected from light and moisture	<a href="#">[1]</a> <a href="#">[8]</a>

## Recommended Reaction Conditions

Parameter	Recommended Range	Notes
pH	8.0 - 9.0 (Optimal: 8.3 - 8.5)	Crucial for deprotonation of primary amines.[2][3][6]
Buffer	0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer	Must be free of primary amines (e.g., Tris, Glycine).[2][9]
Temperature	Room Temperature (20-25°C) or 4°C	Room temperature is faster; 4°C (or on ice) can be used overnight.[2][6]
Reaction Time	1 - 4 hours at Room Temperature; Overnight at 4°C	Longer times may increase labeling but also hydrolysis.[2][6]
Solvent for Dye	Anhydrous DMSO or DMF	Prepare fresh. Stock solutions in anhydrous solvent can be stored at -20°C for 1-2 months. [2][3]
Molar Ratio (Dye:Protein)	5:1 to 20:1	Start with an 8:1 to 15:1 ratio for initial optimization.[2]
Protein Concentration	1 - 10 mg/mL	Higher concentrations can improve labeling efficiency.[2][3]

## Experimental Protocols

### Protocol 1: Preparation of Reagents

#### 1. Biomolecule Preparation:

- Dissolve the protein or other amine-containing biomolecule in the chosen reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).
- Ensure the buffer is free of any primary amine contaminants like Tris or glycine.[9] If the biomolecule is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
- The biomolecule solution should also be free of preservatives like sodium azide or stabilizing proteins like BSA.[4]

## 2. IR-825 NHS Ester Stock Solution Preparation:

- Allow the vial of **IR-825** NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[9][10][11]
- Prepare a stock solution (e.g., 10 mg/mL or 10 mM) by dissolving the dye in fresh, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][6]
- This solution should be used immediately.[2] For storage, aliquot and keep at -20°C under desiccated conditions for up to 1-2 months.[2][3][11]

## Protocol 2: Conjugation of IR-825 NHS Ester to a Protein

This protocol is a general guideline and may require optimization for specific proteins.

### 1. Calculation of Reagents:

- Objective: To determine the volume of **IR-825** NHS ester stock solution needed for the desired molar excess.
- Example Calculation: To label 1 mg of an antibody (IgG, M.W. ~150,000 Da) with a 10-fold molar excess of **IR-825** NHS ester (M.W. 1039.4 Da).
  - Moles of IgG:  $(1 \text{ mg} / 150,000,000 \text{ mg/mol}) = 6.67 \times 10^{-9} \text{ mol}$
  - Moles of **IR-825** needed:  $6.67 \times 10^{-9} \text{ mol} * 10 = 6.67 \times 10^{-8} \text{ mol}$
  - Mass of **IR-825** needed:  $6.67 \times 10^{-8} \text{ mol} * 1039.4 \text{ g/mol} = 6.93 \times 10^{-5} \text{ g} = 0.0693 \text{ mg}$
  - Volume of 10 mg/mL stock:  $0.0693 \text{ mg} / 10 \text{ mg/mL} = 0.00693 \text{ mL} = 6.93 \mu\text{L}$

### 2. Reaction Procedure:

- Add the calculated volume of the **IR-825** NHS ester stock solution to the protein solution while gently vortexing.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4][12] Alternatively, the reaction can proceed overnight at 4°C.[2][3]

### 3. (Optional) Quenching the Reaction:

- To stop the reaction, a quenching buffer containing a primary amine can be added. Add Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes.

## Protocol 3: Purification of the Conjugate

It is critical to remove unreacted dye and byproducts, which can interfere with downstream applications.

### 1. Size-Exclusion Chromatography / Gel Filtration:

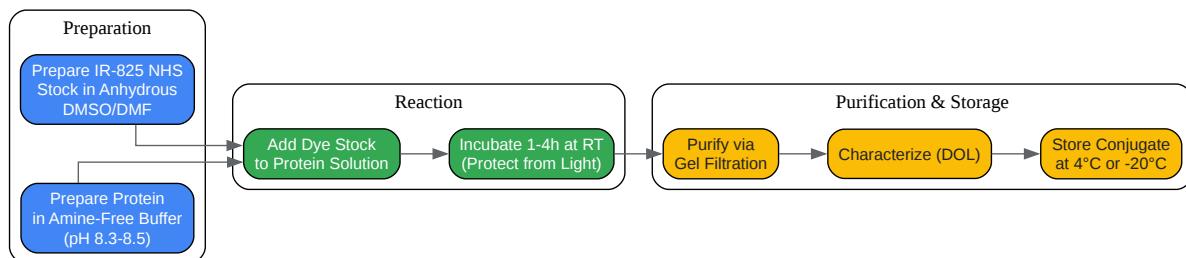
- This is the most common method for purifying protein conjugates.[2][6]
- Equilibrate a desalting column (e.g., Glen Gel-Pak™, Sephadex® G-25) with a suitable storage buffer (e.g., PBS, pH 7.4).
- Apply the reaction mixture to the column.
- Elute the conjugate with the storage buffer. The larger, labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
- Collect the fractions and identify those containing the purified conjugate, typically by their color and/or by measuring absorbance at 280 nm (for protein) and ~820 nm (for **IR-825**).

## Protocol 4: Characterization of the Conjugate

### 1. Determination of Degree of Labeling (DOL):

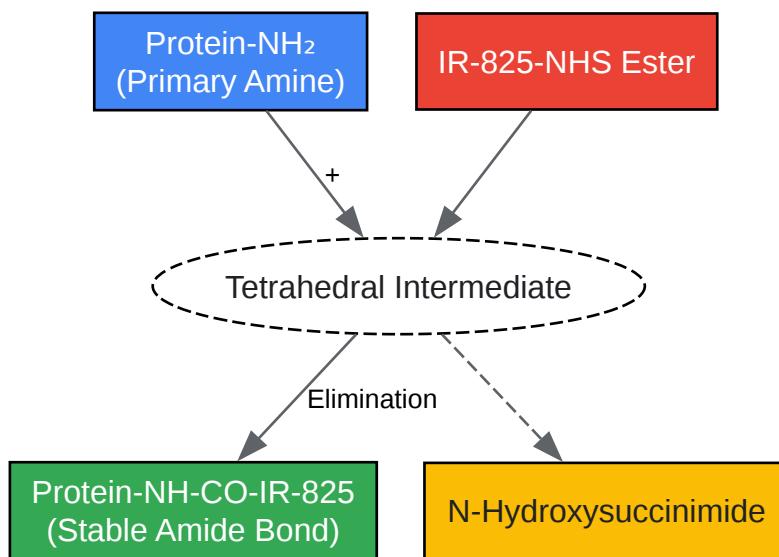
- The DOL, or dye-to-protein ratio, is a critical parameter for ensuring conjugate quality and consistency. It can be determined spectrophotometrically.
- Measure the absorbance of the purified conjugate at 280 nm ( $A_{280}$ ) and at the absorption maximum of **IR-825**, ~820 nm ( $A_{820}$ ).
- Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
- $\text{Protein Conc. (M)} = [A_{280} - (A_{820} \times CF)] / \epsilon_{\text{protein}}$
- Where:
- CF is the correction factor ( $A_{280} / A_{820}$ ) for the free dye. This must be determined empirically for **IR-825**.
- $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm.
- Calculate the dye concentration:
- $\text{Dye Conc. (M)} = A_{820} / \epsilon_{\text{dye}}$
- Where  $\epsilon_{\text{dye}}$  is the molar extinction coefficient of **IR-825** at ~820 nm.
- Calculate the DOL:
- $\text{DOL} = \text{Dye Conc. (M)} / \text{Protein Conc. (M)}$

## Visualizations



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Caption: Workflow for **IR-825** NHS ester conjugation to proteins.



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Caption: Reaction mechanism of NHS ester with a primary amine.

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